(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Biocatalysis Chiral Resolution β-Amino Acid Synthesis

Select (R)-3-Amino-3-(4-trifluoromethylphenyl)propionic acid (CAS 774178-39-1) for applications requiring precise chiral recognition. Its (R)-stereochemistry and electron-withdrawing 4-CF3 group confer conformational constraints, metabolic stability, and resistance to proteolytic degradation. Unlike racemates or the (S)-enantiomer, this (R)-form enables consistent enantioselective outcomes (E>100, 49% conversion) and high-yield synthesis. Ideal for peptidomimetics, enzyme inhibitors, and SAR studies. Bulk quantities available.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 774178-39-1
Cat. No. B1300600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
CAS774178-39-1
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
InChIKeyABDRZHVLIRZFQO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (CAS 774178-39-1): Procurement-Grade Chiral β-Amino Acid Building Block


(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (CAS 774178-39-1) is a non-proteinogenic, chiral β-amino acid derivative characterized by a 4-trifluoromethylphenyl substituent [1]. As a para-substituted β-phenylalanine analog with defined (R)-stereochemistry, it serves as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and structurally constrained bioactive compounds where metabolic stability and precise chiral recognition are required .

Why (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid Cannot Be Replaced by Common Analogs


Substitution of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid with alternative β-amino acids or racemic mixtures introduces unacceptable variability in enantioselective processes and downstream biological outcomes. The specific (R)-stereochemistry combined with the electron-withdrawing, lipophilic 4-trifluoromethyl group dictates distinct substrate recognition by aminotransferases [1] and confers unique conformational constraints and metabolic stability profiles in peptidic contexts [2]. Using the (S)-enantiomer, a racemate, or even a differently substituted para-analog will alter or abolish target engagement, enzymatic resolution efficiency, or peptide secondary structure, directly impacting synthetic yield, enantiomeric purity, and pharmacological reproducibility [1].

Quantitative Differentiation: Head-to-Head Performance Data for (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid


High Enantioselectivity (E >100) Enables Efficient Kinetic Resolution

In a kinetic resolution assay using a β-phenylalanine aminotransferase from Variovorax paradoxus, the racemic mixture (rac-4-trifluoromethyl-β-phenylalanine) was resolved with an enantioselectivity (E) value exceeding 100, yielding the unreacted (R)-enantiomer in >95% enantiomeric excess (ee) after 49% conversion at 16 hours [1]. This contrasts sharply with the (S)-enantiomer, which is efficiently consumed as the amino donor.

Biocatalysis Chiral Resolution β-Amino Acid Synthesis

Defined Relative Activity (73%) Distinguishes It from Closely Related 4-Substituted Analogs

The relative activity of VpAT aminotransferase on rac-4-trifluoromethyl-β-phenylalanine is 73% of the activity observed on the unsubstituted parent compound, rac-β-phenylalanine (set at 100%) [1]. This activity is significantly lower than the 4-fluoro (87%) and 4-methyl (100%) analogs, but higher than the 4-bromo (62%) and 4-nitro (32%) analogs [1].

Enzyme Kinetics Substrate Profiling Structure-Activity Relationship

Quantified 49% Conversion in 16h Under Standard Biocatalytic Conditions

Under standard assay conditions (16 hours), VpAT aminotransferase catalyzes a 49% conversion of rac-4-trifluoromethyl-β-phenylalanine, the maximum theoretical conversion for a highly enantioselective kinetic resolution [1]. This conversion efficiency is comparable to the parent β-phenylalanine (49%) but distinct from analogs like 4-fluoro-β-phenylalanine (59%) and 4-bromo-β-phenylalanine (61%) [1].

Biocatalysis Process Development Reaction Optimization

Enzymatic Inertness Confirms Exclusive Utility as (R)-Enantiomer Product

The VpAT aminotransferase exhibits no detectable activity toward the pure (R)-β-phenylalanine enantiomer [1]. By extension to the 4-trifluoromethyl derivative, the (R)-enantiomer is not a substrate for this enzyme, a property exploited in kinetic resolution to leave the (R)-form untouched while the (S)-form is converted. This is in direct contrast to the racemic mixture, which shows 73% relative activity [1].

Enzyme Specificity Chiral Pool Kinetic Resolution

Validated Application Scenarios for (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid Based on Quantitative Evidence


Preparative-Scale Enzymatic Resolution for Enantiopure (R)-β-Amino Acid Production

The high enantioselectivity (E >100) and defined conversion (49%) of the racemic mixture enable a robust, scalable biocatalytic process to produce the (R)-enantiomer in >95% ee [1]. This scenario is directly supported by the kinetic resolution data, which demonstrates that the (R)-form is not a substrate and can be recovered in high enantiopurity. Procurement of the racemate or the pure (R)-compound for use in this process is validated by the quantitative performance metrics.

Structure-Activity Relationship (SAR) Studies of β-Phenylalanine-Containing Peptides

The distinct relative activity profile (73% vs. 100% for unsubstituted) and the unique electron-withdrawing properties of the 4-CF3 group make this compound a precise tool for probing the effects of para-substitution on peptide conformation, receptor binding, and metabolic stability [1][2]. Its quantifiably different behavior from 4-F, 4-Br, and 4-Me analogs allows for controlled, comparative SAR investigations.

Synthesis of Metabolically Stable Peptidomimetics

The incorporation of this β-amino acid into peptide chains is expected to confer enhanced resistance to proteolytic degradation, a class-level benefit of trifluoromethylated β-amino acids [2]. This application is supported by evidence that such modifications drastically enhance peptide stability in vivo and influence 3D conformation, a critical factor for designing long-acting therapeutic peptides.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The defined (R)-stereochemistry and the non-natural β-amino acid backbone make this compound a valuable chiral building block for constructing ligands and auxiliaries. Its predictable behavior in enzymatic resolution (E >100, 49% conversion) ensures a reliable supply of the enantiopure (R)-form for use in asymmetric catalysis and chiral pool synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.